N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide
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Overview
Description
N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide is a complex organic compound with a unique structure that includes a tetrahydroquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide typically involves the reaction of 1-ethyl-1,2,3,4-tetrahydroquinoline with an appropriate oxalyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.
Reduction: The oxalamide group can be reduced to form corresponding amines.
Substitution: The ethyl group on the tetrahydroquinoline can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Amines.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antineoplastic activity.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit extracellular signal-regulated kinases (ERK1/2), which are involved in cell signaling pathways related to cancer .
Comparison with Similar Compounds
Similar Compounds
- N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-fluorophenyl)oxalamide
- N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
Uniqueness
N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-propyloxalamide is unique due to its specific substitution pattern on the tetrahydroquinoline moiety and the presence of the oxalamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
N'-[2-(1-ethyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]-N-propyloxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-3-10-19-17(22)18(23)20-11-9-14-7-8-16-15(13-14)6-5-12-21(16)4-2/h7-8,13H,3-6,9-12H2,1-2H3,(H,19,22)(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDLNJFGASFIAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCCC1=CC2=C(C=C1)N(CCC2)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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